molecular formula C9H20ClNO B2445479 7-tert-butyl-1,4-oxazepane hydrochloride CAS No. 2172098-54-1

7-tert-butyl-1,4-oxazepane hydrochloride

Cat. No.: B2445479
CAS No.: 2172098-54-1
M. Wt: 193.72
InChI Key: TXLCNJSWHSYFRI-UHFFFAOYSA-N
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Description

7-tert-butyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The tert-butyl group attached to the nitrogen atom provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable dihaloalkane, followed by cyclization under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

7-tert-butyl-1,4-oxazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl-1,4-oxazepane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and selectivity of the compound for its target. The oxazepane ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: Lacks the tert-butyl group, which can result in different reactivity and stability.

    7-Methyl-1,4-oxazepane: Similar structure but with a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

    7-(tert-Butyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen, which can alter the compound’s chemical properties.

Uniqueness

7-tert-butyl-1,4-oxazepane hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it a valuable building block in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

7-tert-butyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-5-10-6-7-11-8;/h8,10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCNJSWHSYFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172098-54-1
Record name 7-tert-butyl-1,4-oxazepane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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